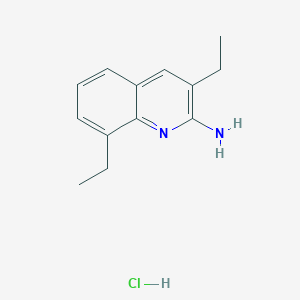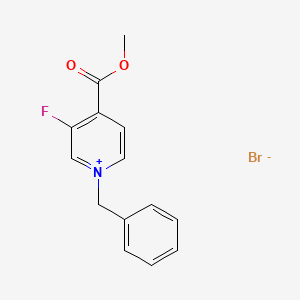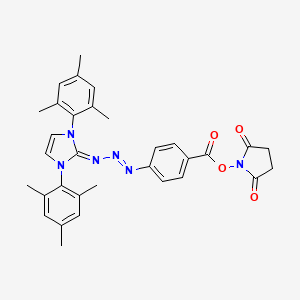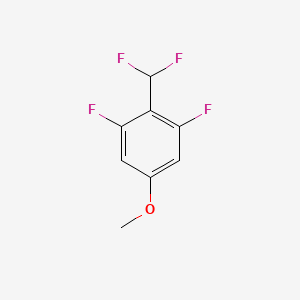![molecular formula C33H58F3N7O9S3 B13708025 2-[N2-(6-Aminocaproyl)-N6-(6-biotinamidocaproyl)-L-lysinylamido] Ethyl Methanethiosulfonate Trifluoroacetic Acid Salt](/img/structure/B13708025.png)
2-[N2-(6-Aminocaproyl)-N6-(6-biotinamidocaproyl)-L-lysinylamido] Ethyl Methanethiosulfonate Trifluoroacetic Acid Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[N2-(6-Aminocaproyl)-N6-(6-biotinamidocaproyl)-L-lysinylamido] Ethyl Methanethiosulfonate Trifluoroacetic Acid Salt is a complex organic compound with significant applications in various scientific fields. This compound is particularly notable for its role in biochemical research, where it is used as a reagent for protein modification and labeling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N2-(6-Aminocaproyl)-N6-(6-biotinamidocaproyl)-L-lysinylamido] Ethyl Methanethiosulfonate Trifluoroacetic Acid Salt involves multiple steps, starting with the protection of amino groups and the subsequent coupling of biotin and lysine derivatives. The key steps include:
Protection of Amino Groups: The amino groups are protected using reagents like Boc2O (Di-t-butyl dicarbonate) to form carbamate groups.
Coupling Reactions: The protected amino groups are then coupled with biotin and lysine derivatives using standard peptide coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Deprotection: The protecting groups are removed using trifluoroacetic acid (TFA) under acidic conditions.
Final Coupling: The final product is obtained by coupling the deprotected intermediate with ethyl methanethiosulfonate under appropriate conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale purification techniques like HPLC (High-Performance Liquid Chromatography) are common in industrial settings.
化学反応の分析
Types of Reactions
2-[N2-(6-Aminocaproyl)-N6-(6-biotinamidocaproyl)-L-lysinylamido] Ethyl Methanethiosulfonate Trifluoroacetic Acid Salt undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides and sulfones.
Reduction: Reduction reactions can convert disulfide bonds to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methanethiosulfonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-[N2-(6-Aminocaproyl)-N6-(6-biotinamidocaproyl)-L-lysinylamido] Ethyl Methanethiosulfonate Trifluoroacetic Acid Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent for protein modification and labeling, facilitating the study of protein structure and function.
Biology: Employed in biotinylation techniques for the detection and purification of proteins and nucleic acids.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents.
Industry: Applied in the production of biotinylated compounds for various industrial applications.
作用機序
The compound exerts its effects primarily through the biotin moiety, which has a high affinity for avidin and streptavidin proteins. This strong binding interaction is exploited in various biochemical assays and purification techniques. The methanethiosulfonate group reacts with thiol groups on proteins, forming stable thioether bonds, which facilitates the labeling and modification of proteins.
類似化合物との比較
Similar Compounds
6-Aminocaproic Acid:
Biotinylated Compounds: Various biotinylated derivatives are used for similar applications in protein labeling and purification.
Uniqueness
2-[N2-(6-Aminocaproyl)-N6-(6-biotinamidocaproyl)-L-lysinylamido] Ethyl Methanethiosulfonate Trifluoroacetic Acid Salt is unique due to its combination of biotin and methanethiosulfonate functionalities, allowing for both strong binding interactions and specific chemical modifications. This dual functionality makes it a versatile tool in biochemical research.
特性
分子式 |
C33H58F3N7O9S3 |
|---|---|
分子量 |
850.1 g/mol |
IUPAC名 |
[6-[[(2S)-1-(2-methylsulfonylsulfanylethylamino)-1-oxo-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexan-2-yl]amino]-6-oxohexyl]azanium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C31H57N7O7S3.C2HF3O2/c1-48(44,45)47-21-20-35-30(42)23(36-28(41)16-4-2-9-17-32)12-8-11-19-34-26(39)14-5-3-10-18-33-27(40)15-7-6-13-25-29-24(22-46-25)37-31(43)38-29;3-2(4,5)1(6)7/h23-25,29H,2-22,32H2,1H3,(H,33,40)(H,34,39)(H,35,42)(H,36,41)(H2,37,38,43);(H,6,7)/t23-,24?,25?,29?;/m0./s1 |
InChIキー |
BJWQQCCZXLGIJC-UIAODWLQSA-N |
異性体SMILES |
CS(=O)(=O)SCCNC(=O)[C@H](CCCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)NC(=O)CCCCC[NH3+].C(=O)(C(F)(F)F)[O-] |
正規SMILES |
CS(=O)(=O)SCCNC(=O)C(CCCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)NC(=O)CCCCC[NH3+].C(=O)(C(F)(F)F)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


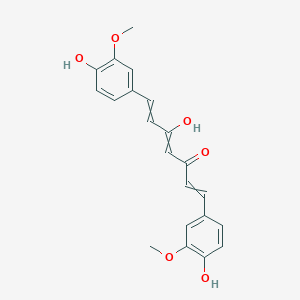
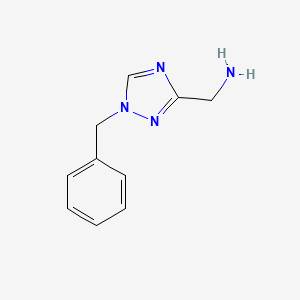

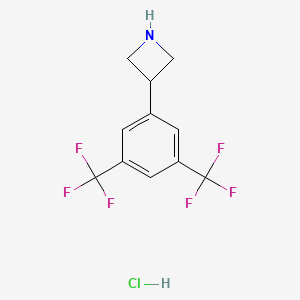
![2-Amino-8-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13707967.png)
